molecular formula C20H36N6O3S B10757961 4-Methyl-pentanoic acid {1-[4-guanidino-1-(thiazole-2-carbonyl)-butylcarbamoyl]-2-methyl-propyl}-amide

4-Methyl-pentanoic acid {1-[4-guanidino-1-(thiazole-2-carbonyl)-butylcarbamoyl]-2-methyl-propyl}-amide

Cat. No.: B10757961
M. Wt: 440.6 g/mol
InChI Key: ZXELQWLUDMEUHS-HOCLYGCPSA-N
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Description

Preparation Methods

The reaction conditions typically involve the use of reagents such as thionyl chloride, guanidine, and various protecting groups to ensure selective reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE involves its interaction with coagulation factor XI. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the formation of blood clots . This interaction is mediated by the thiazole ring and the guanidino group, which form key contacts with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar compounds to 4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE include other N-acyl-alpha amino acids and derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer its inhibitory activity against coagulation factor XI and its potential therapeutic applications .

Properties

Molecular Formula

C20H36N6O3S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-5-(diaminomethylamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C20H36N6O3S/c1-12(2)7-8-15(27)26-16(13(3)4)18(29)25-14(6-5-9-24-20(21)22)17(28)19-23-10-11-30-19/h10-14,16,20,24H,5-9,21-22H2,1-4H3,(H,25,29)(H,26,27)/t14-,16-/m0/s1

InChI Key

ZXELQWLUDMEUHS-HOCLYGCPSA-N

Isomeric SMILES

CC(C)CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(N)N)C(=O)C1=NC=CS1

Canonical SMILES

CC(C)CCC(=O)NC(C(C)C)C(=O)NC(CCCNC(N)N)C(=O)C1=NC=CS1

Origin of Product

United States

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